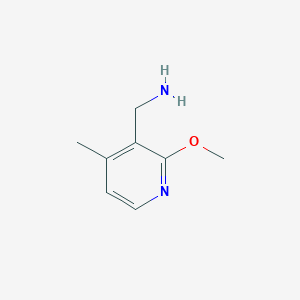

(2-Methoxy-4-methylpyridin-3-yl)methanamine

Description

(2-Methoxy-4-methylpyridin-3-yl)methanamine is a pyridine derivative characterized by a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a methanamine (-CH₂NH₂) substituent at position 3 of the pyridine ring. This compound’s molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. The methanamine group confers basicity, while the methoxy and methyl substituents influence electronic properties and steric interactions, making it a candidate for pharmacological applications, particularly in receptor binding .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2-methoxy-4-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C8H12N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5,9H2,1-2H3 |

InChI Key |

BZMPUCHCLQCTND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyridine-3-carboxaldehyde Derivatives

One common approach to prepare aminomethyl-substituted pyridines is via reductive amination of pyridine-3-carboxaldehyde derivatives with ammonia or amine sources, followed by reduction using boron hydrides such as sodium cyanoborohydride (NaBH3CN). This method allows for the direct introduction of the aminomethyl group at the 3-position.

- The reaction medium is often alcoholic (e.g., methanol) and made basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance reaction efficiency.

- Sodium cyanoborohydride serves as a mild reducing agent, selectively reducing imine intermediates to the corresponding amines.

- The reaction is typically performed at room temperature to moderate heat to avoid side reactions.

- Metal salts like iron sulfate (FeSO4·7H2O) can be added to scavenge cyanide ions and improve reaction purity.

This reductive amination approach is supported by patent literature describing the preparation of pyridin-2-yl-methylamine derivatives and can be adapted for 2-methoxy-4-methylpyridin-3-yl analogues by appropriate substitution on the pyridine ring.

Functional Group Introduction via Suzuki Coupling and Subsequent Modifications

Although Suzuki coupling is more commonly used to introduce aryl or heteroaryl substituents, it can be part of a synthetic sequence to install substituents on the pyridine ring before or after amination steps.

- For example, methyl groups at the 4-position can be introduced by Suzuki coupling using methylboronic acid derivatives on halogenated pyridine precursors.

- Methoxy groups at the 2-position can be introduced by nucleophilic aromatic substitution or by methylation of hydroxyl precursors.

- Subsequent reductive amination or other amination methods introduce the aminomethyl side chain at the 3-position.

This method is exemplified in related pyridine derivative syntheses involving multi-step coupling and functional group transformations under anhydrous conditions to maintain selectivity and yield.

Direct Nucleophilic Substitution on Halogenated Pyridines

Another approach involves starting from 3-halopyridine derivatives bearing 2-methoxy and 4-methyl substituents:

- The 3-halogen (e.g., bromine or chlorine) is displaced by nucleophilic substitution with aminomethyl nucleophiles or protected amines.

- This can be followed by deprotection and purification to yield the target aminomethylpyridine.

- Reaction conditions typically involve polar aprotic solvents and may require elevated temperatures.

This method is less common for this specific compound but is a viable alternative depending on precursor availability.

Experimental Data Summary Table

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Reductive Amination | Pyridine-3-carboxaldehyde derivative, NH3 or amine, NaBH3CN, MeOH, DABCO, RT | High selectivity, mild conditions, yields ~90%+ |

| 2 | Methylation (2-position) | Methoxy source (e.g., MeI or dimethyl sulfate), base | Introduces methoxy group selectively at 2-position |

| 3 | Suzuki Coupling (4-position) | 4-halopyridine, methylboronic acid, Pd catalyst, anhydrous solvent | Efficient methyl group installation, moderate to good yield |

| 4 | Nucleophilic substitution | 3-halopyridine derivative, aminomethyl nucleophile, polar aprotic solvent, heat | Alternative route, moderate yields, requires purification |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns with characteristic chemical shifts for methoxy (around δ 3.7 ppm for ^1H NMR) and methyl groups (around δ 2.0 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula of (2-Methoxy-4-methylpyridin-3-yl)methanamine.

- Purification is commonly achieved by silica gel chromatography or crystallization of salt forms (e.g., hydrochloride or glycolate salts).

The preparation of (2-Methoxy-4-methylpyridin-3-yl)methanamine is best achieved via reductive amination of appropriately substituted pyridine-3-carboxaldehydes, utilizing sodium cyanoborohydride in a basic methanolic medium. Complementary methods include Suzuki coupling for methyl group introduction and nucleophilic substitution for amine installation. Reaction conditions are mild, and yields are generally high with appropriate purification techniques.

This synthesis pathway is supported by patent literature and peer-reviewed synthetic methodology reports, ensuring robustness and reproducibility for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methylpyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Methoxy-4-methylpyridin-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(4-Methoxy-3-methylpyridin-2-yl)methanamine

- Substituents : 4-OCH₃, 3-CH₃, 2-CH₂NH₂

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.19 g/mol

- Key Properties: Topological Polar Surface Area (TPSA): 48.1 Ų logP: 0.1 (indicative of moderate hydrophobicity) Hydrogen Bonding: 1 donor, 3 acceptors

- Comparison: Despite identical molecular formulas, the positional isomerism alters electronic distribution.

(3-Methylpyridin-2-yl)methanamine•HCl

- Substituents : 3-CH₃, 2-CH₂NH₂

- Molecular Formula : C₇H₁₀N₂•HCl

- Molecular Weight : 158.63 g/mol

- Key Properties :

- Simpler structure lacking the methoxy group, leading to reduced polarity (TPSA ~38 Ų) and higher logP (~0.5).

- Comparison : The absence of a methoxy group diminishes hydrogen-bonding capacity, which could lower solubility and alter pharmacokinetics .

Pyridine Derivatives with Complex Substituents

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine

- Substituents : 6-(2-methylmorpholinyl), 3-CH₂NH₂

- Molecular Formula : C₁₁H₁₇N₃O

- Molecular Weight : 207.28 g/mol

- Key Properties :

- TPSA : 46.8 Ų

- logP : 1.2

- Comparison : The morpholine group introduces a heterocyclic oxygen, enhancing solubility but increasing molecular weight. This modification may improve blood-brain barrier penetration compared to the target compound .

(6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine

- Substituents : Bipyridine core with 2-CH₃ and 3-CH₂NH₂

- Molecular Formula : C₁₂H₁₃N₃

- Molecular Weight : 199.25 g/mol

- Key Properties :

- TPSA : 38.4 Ų

- logP : 1.5

- However, reduced polarity may limit aqueous solubility .

Pyrimidine Analogs

(2-Methoxypyrimidin-4-yl)methanamine

- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms)

- Substituents : 2-OCH₃, 4-CH₂NH₂

- Molecular Formula : C₆H₉N₃O

- Molecular Weight : 139.16 g/mol

- Key Properties :

- TPSA : ~54 Ų (higher due to additional nitrogen)

- logP : -0.3

- Comparison : The pyrimidine core increases hydrogen-bonding capacity but reduces lipophilicity. This structural shift may alter target selectivity in biological systems .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | TPSA (Ų) | logP | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| (2-Methoxy-4-methylpyridin-3-yl)methanamine | 152.19 | ~48 | 0.1 | 1 / 3 |

| (4-Methoxy-3-methylpyridin-2-yl)methanamine | 152.19 | 48.1 | 0.1 | 1 / 3 |

| [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine | 207.28 | 46.8 | 1.2 | 1 / 4 |

| (2-Methoxypyrimidin-4-yl)methanamine | 139.16 | ~54 | -0.3 | 1 / 4 |

Biological Activity

(2-Methoxy-4-methylpyridin-3-yl)methanamine is an organic compound characterized by a unique pyridine structure, which includes a methoxy group at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position. This specific arrangement of functional groups suggests potential biological activity, making it a candidate for various pharmacological applications.

- Molecular Formula : C_8H_{11}N O_2

- Molecular Weight : 178.23 g/mol

- Structural Features :

- Pyridine ring with methoxy and methyl substituents.

- Amine functionality capable of participating in nucleophilic reactions.

Predicted Biological Activity

Research indicates that (2-Methoxy-4-methylpyridin-3-yl)methanamine may exhibit various pharmacological effects, including:

- Neuroprotective Properties : Predictive models suggest interactions with neurotransmitter systems, potentially influencing synaptic transmission and offering neuroprotective benefits.

- Anti-inflammatory Effects : Structural characteristics indicate possible anti-inflammatory activities, although empirical studies are necessary for validation.

Interaction Studies

Studies have employed computational models to predict the binding affinity of (2-Methoxy-4-methylpyridin-3-yl)methanamine with various biological targets. These studies suggest potential roles in modulating neurotransmitter receptors and metabolic pathways.

Table 1: Similar Compounds and Their Properties

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylpyridin-3-amine | Methyl group at position 2 | Lacks methoxy group; different biological activity profile |

| 4-Methoxypyridin-2-amine | Methoxy group at position 4 | Different substitution pattern affecting reactivity |

| 2,6-Dimethylpyridin-3-amine | Two methyl groups at positions 2 and 6 | Enhanced lipophilicity; potential for different pharmacokinetics |

| 3-Amino-2-methoxypyridine | Amino group at position 3 | May exhibit different receptor interactions |

Empirical Studies

While predictive models offer insights into potential biological activities, empirical validation through laboratory studies is crucial. Techniques such as surface plasmon resonance and molecular docking can elucidate the mechanism of action and confirm the predicted interactions.

Case Studies

- Neuroprotective Effects : Preliminary studies have indicated that compounds structurally similar to (2-Methoxy-4-methylpyridin-3-yl)methanamine exhibit protective effects against neurodegenerative conditions by modulating oxidative stress pathways.

- Anti-inflammatory Activity : Research involving related pyridine derivatives has shown promise in reducing inflammatory markers in vitro, suggesting that (2-Methoxy-4-methylpyridin-3-yl)methanamine could be explored further in this context.

Q & A

Q. Purity Assurance :

- Analytical Techniques : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95% is typical for research-grade material) .

- Troubleshooting : Monitor reaction intermediates with TLC and adjust solvent systems (e.g., hexane/ethyl acetate gradients) to resolve byproducts .

Basic: What safety protocols should be followed when handling (2-Methoxy-4-methylpyridin-3-yl)methanamine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- First Aid :

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .

Advanced: How can researchers design experiments to assess the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with known interactions with pyridine derivatives (e.g., kinases, cytochrome P450 isoforms) .

- Assay Design :

- Data Validation : Perform triplicate runs and use statistical tools (e.g., GraphPad Prism) for nonlinear regression analysis .

Advanced: How do structural modifications at specific positions influence the compound's reactivity and biological activity?

Methodological Answer:

- Positional Effects :

- Methoxy Group (Position 2) : Enhances electron-donating capacity, potentially increasing binding affinity to hydrophobic enzyme pockets .

- Methyl Group (Position 4) : Introduces steric hindrance, which may reduce off-target interactions but limit solubility .

- Comparative Studies : Replace the methoxy group with halogens (e.g., fluorine) to evaluate electronic effects on reactivity. Use computational tools (e.g., molecular docking) to predict binding modes .

- Data Interpretation : Correlate structural changes with activity shifts using SAR (Structure-Activity Relationship) matrices .

Advanced: How should researchers address contradictory data in solubility or stability studies of this compound?

Methodological Answer:

- Contradiction Analysis :

- Solubility : Test in multiple solvents (DMSO, ethanol, PBS) under controlled pH (e.g., 7.4 for physiological conditions). Use UV-Vis spectroscopy for quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .

- Root Cause : Check for batch-to-batch variability in synthesis or impurities affecting measurements .

Basic: What analytical methods are critical for characterizing (2-Methoxy-4-methylpyridin-3-yl)methanamine?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced: What strategies optimize the scalability of synthetic routes for this compound?

Methodological Answer:

- Process Chemistry :

- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature, catalyst loading, and stirring rate .

Basic: What are the key storage conditions to maintain compound integrity?

Methodological Answer:

- Temperature : Store at –20°C for long-term stability; avoid freeze-thaw cycles .

- Light Sensitivity : Use amber vials to prevent photodegradation .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers .

Advanced: How can computational methods guide the development of derivatives with enhanced properties?

Methodological Answer:

- In Silico Tools :

- Virtual Libraries : Generate derivatives with substituents at positions 2 and 4; prioritize candidates with improved docking scores .

Advanced: What are the limitations of current research on this compound, and how can they be addressed?

Methodological Answer:

- Known Limitations :

- Future Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.